molecular formula C15H10N4O B14217626 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 753003-12-2

2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B14217626
CAS No.: 753003-12-2
M. Wt: 262.27 g/mol
InChI Key: KMXZEBOBOJZNRK-UHFFFAOYSA-N
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Description

2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that features an imidazole ring substituted with ethynyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like acetonitrile or dichloromethane to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The ethynyl and methoxyphenyl groups play a crucial role in binding to these targets, which can include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through the modulation of these pathways, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with different substituents, such as:

Uniqueness

What sets 2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile apart is its specific combination of ethynyl and methoxyphenyl groups, which confer unique chemical and biological properties.

Properties

CAS No.

753003-12-2

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

2-ethynyl-1-[(4-methoxyphenyl)methyl]imidazole-4,5-dicarbonitrile

InChI

InChI=1S/C15H10N4O/c1-3-15-18-13(8-16)14(9-17)19(15)10-11-4-6-12(20-2)7-5-11/h1,4-7H,10H2,2H3

InChI Key

KMXZEBOBOJZNRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC(=C2C#N)C#N)C#C

Origin of Product

United States

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